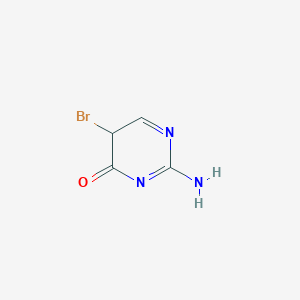
2-amino-5-bromo-5H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-bromo-5H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA. This compound is of particular interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-5H-pyrimidin-4-one typically involves the bromination of 2-amino-4-hydroxypyrimidine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature. The reaction proceeds via a free radical mechanism, where the bromine radical generated from NBS attacks the pyrimidine ring at the 5-position, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-bromo-5H-pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group at the 2-position can undergo oxidation to form nitroso or nitro derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Sodium hydride (NaH): Used for substitution reactions.
Potassium carbonate (K2CO3): Used as a base in substitution reactions.
Oxidizing agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
Substituted Pyrimidines: Formed through substitution reactions.
Nitroso and Nitro Derivatives: Formed through oxidation reactions.
Fused Heterocycles: Formed through cyclization reactions.
Scientific Research Applications
2-amino-5-bromo-5H-pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It is employed in the development of chemical probes for studying biological pathways and mechanisms.
Material Science: The compound is used in the synthesis of functional materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-amino-5-bromo-5H-pyrimidin-4-one involves its interaction with specific molecular targets. For example, in antiviral applications, the compound may inhibit viral replication by interfering with viral enzymes or nucleic acid synthesis. In anticancer applications, it may inhibit cell proliferation by targeting kinases involved in cell signaling pathways .
Comparison with Similar Compounds
2-amino-5-bromo-5H-pyrimidin-4-one can be compared with other similar compounds such as:
2-amino-5-chloro-5H-pyrimidin-4-one: Similar structure but with a chlorine atom instead of bromine.
2-amino-5-iodo-5H-pyrimidin-4-one: Contains an iodine atom, which is larger and more reactive than bromine.
2-amino-5-fluoro-5H-pyrimidin-4-one: Contains a fluorine atom, which is smaller and more electronegative than bromine.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical properties and reactivity make it a valuable building block in medicinal chemistry, biological studies, and material science. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and lead to the development of new and innovative compounds.
Properties
Molecular Formula |
C4H4BrN3O |
|---|---|
Molecular Weight |
190.00 g/mol |
IUPAC Name |
2-amino-5-bromo-5H-pyrimidin-4-one |
InChI |
InChI=1S/C4H4BrN3O/c5-2-1-7-4(6)8-3(2)9/h1-2H,(H2,6,8,9) |
InChI Key |
BWPMMJOUSIVSKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NC(=O)C1Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















